molecular formula C5H9Br2N3 B15302985 3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide

3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide

Cat. No.: B15302985
M. Wt: 270.95 g/mol
InChI Key: LUEWYQBGMZSYHB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 4-ethyl-4H-1,2,4-triazole with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile or dichloromethane, and a catalyst like N-bromosuccinimide (NBS) is often used to facilitate the bromination process. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt form.

Chemical Reactions Analysis

3-(Bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form triazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of triazole derivatives with different functional groups.

Common reagents used in these reactions include N-bromosuccinimide (NBS), hydrogen peroxide, and m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used.

Scientific Research Applications

3-(Bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Triazole derivatives are known for their pharmacological properties, and this compound is investigated for its potential use in developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect various biological pathways and processes, depending on the specific target molecules involved.

Comparison with Similar Compounds

Similar compounds to 3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide include other triazole derivatives such as:

  • 3-(Bromomethyl)-5-methylpyridine hydrobromide
  • 3-(Bromomethyl)pyridine hydrobromide
  • 3-(Bromomethyl)-1,2,4-triazole

These compounds share similar structural features but differ in their specific substituents and functional groups

Properties

Molecular Formula

C5H9Br2N3

Molecular Weight

270.95 g/mol

IUPAC Name

3-(bromomethyl)-4-ethyl-1,2,4-triazole;hydrobromide

InChI

InChI=1S/C5H8BrN3.BrH/c1-2-9-4-7-8-5(9)3-6;/h4H,2-3H2,1H3;1H

InChI Key

LUEWYQBGMZSYHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN=C1CBr.Br

Origin of Product

United States

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